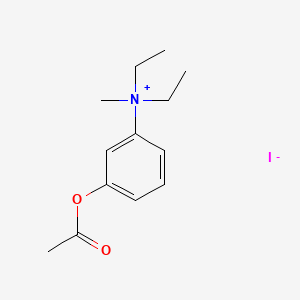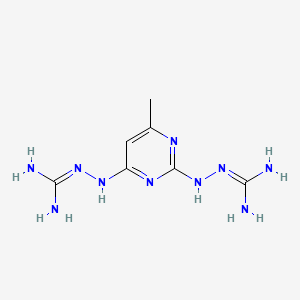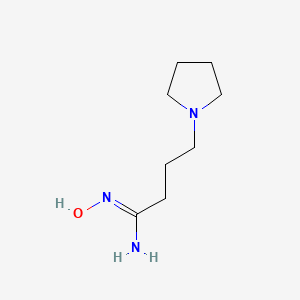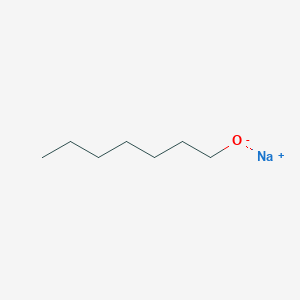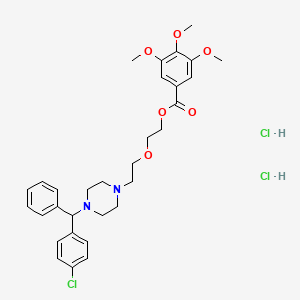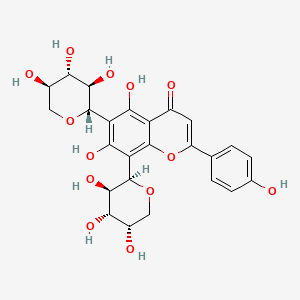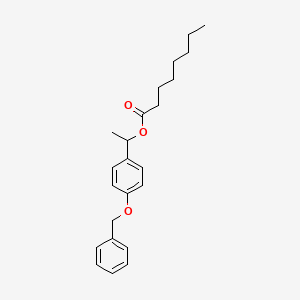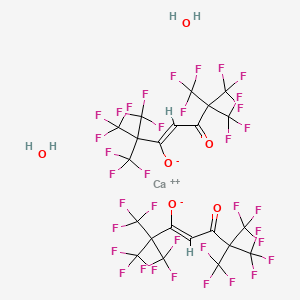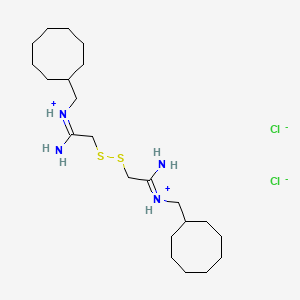
2,2'-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride is a chemical compound with the molecular formula C22H42N4S2.2Cl-H and a molecular weight of 499.72 . This compound is characterized by the presence of two acetamidine groups linked by a disulfide bond, with cyclooctylmethyl substituents. It is primarily used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride typically involves the reaction of N-cyclooctylmethylacetamidine with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through crystallization or other separation techniques to obtain the dihydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The acetamidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride involves the interaction with molecular targets that contain disulfide bonds. The compound can modulate the redox state of these targets, thereby affecting their function. This modulation can influence various biological pathways, including those involved in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(N-cycloheptylmethylacetamidine) dihydrochloride: Similar structure but with cycloheptyl instead of cyclooctyl groups.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of acetamidine.
Uniqueness
2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride is unique due to its specific cyclooctylmethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
40284-21-7 |
|---|---|
Molekularformel |
C22H44Cl2N4S2 |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
[1-amino-2-[[2-amino-2-(cyclooctylmethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(cyclooctylmethyl)azanium;dichloride |
InChI |
InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-19-11-7-3-1-4-8-12-19)17-27-28-18-22(24)26-16-20-13-9-5-2-6-10-14-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H |
InChI-Schlüssel |
NQXRQSRTZHDMKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)C[NH+]=C(CSSCC(=[NH+]CC2CCCCCCC2)N)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


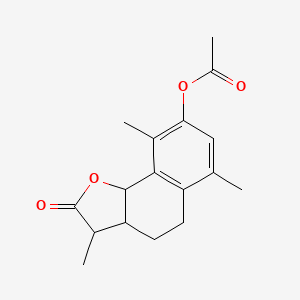
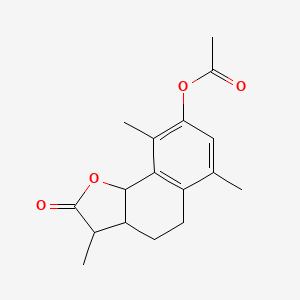
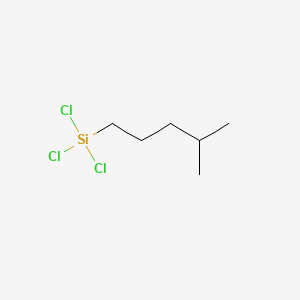

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
